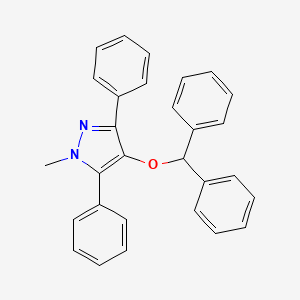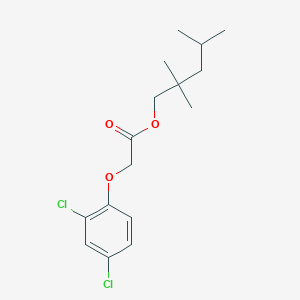
Carbamothioyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamothioyl iodide is an organosulfur compound that contains a carbon-sulfur (C-S) bond and an iodine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Carbamothioyl iodide can be synthesized through a catalytic route involving isocyanides, elemental sulfur, and aryl iodides. The reaction involves two consecutive C-S bond formations and proceeds through an iminium species . Another method involves the copper-catalyzed thiocarboxamidation of aryl iodides .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Carbamothioyl iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to thiols or other sulfur-containing compounds.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Carbamothioyl iodide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organosulfur compounds and as a reagent in various organic reactions.
Medicine: Some derivatives of this compound are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Wirkmechanismus
The mechanism of action of carbamothioyl iodide involves its interaction with molecular targets through the formation of C-S bonds. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Carbamothioyl iodide can be compared with other similar compounds, such as:
Thiourea: Both compounds contain sulfur and can form C-S bonds, but thiourea lacks the iodine atom.
Thioacetamide: Similar to this compound, thioacetamide contains a C-S bond but has different reactivity and applications.
Sulfonamides: These compounds also contain sulfur and are used in various chemical and biological applications, but they have a different structural framework.
Eigenschaften
CAS-Nummer |
60253-81-8 |
|---|---|
Molekularformel |
CH2INS |
Molekulargewicht |
187.01 g/mol |
IUPAC-Name |
carbamothioyl iodide |
InChI |
InChI=1S/CH2INS/c2-1(3)4/h(H2,3,4) |
InChI-Schlüssel |
SXDFCRJNKXIHAJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=S)(N)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(Hexyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14612103.png)
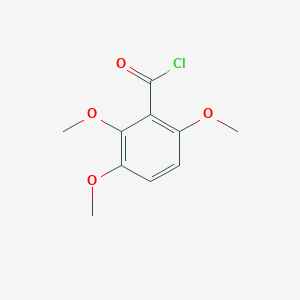
![4-[3-(Piperidin-1-yl)propyl]hexahydro-1H-indene-3a,5,6,7a-tetrol](/img/structure/B14612119.png)
![N,N-Dimethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14612123.png)
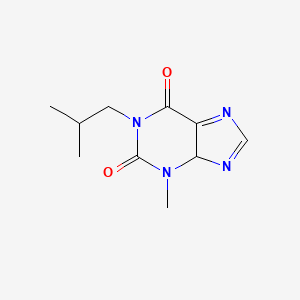
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-isoleucyl-L-leucine](/img/structure/B14612125.png)

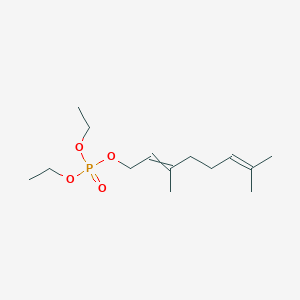


![2-[(Dimethylcarbamoyl)oxy]ethyl 2-methylprop-2-enoate](/img/structure/B14612167.png)

